5,7-dimethyl-2,3-diphenyl-1H-indole
Description
Significance of the Indole (B1671886) Heterocyclic Scaffold in Organic Chemistry and Medicinal Science
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. nih.govijpsr.comrsc.org This versatile scaffold is not merely a synthetic curiosity but is found at the core of a vast array of natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govbiosynth.com Its presence in these fundamental biological molecules underscores its inherent biocompatibility and importance in physiological processes. nih.gov
The significance of the indole scaffold extends into the realm of drug discovery and development. nih.govnih.gov Its unique electronic properties and the ability to participate in various chemical interactions have made it a "privileged structure" in medicinal chemistry. researchgate.net This means that the indole core is a recurring motif in a multitude of pharmacologically active compounds. ijpsr.comresearchgate.net Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govresearchgate.netopenmedicinalchemistryjournal.com This wide-ranging therapeutic potential has spurred continuous and intensive research into the synthesis and functionalization of indole-based molecules. nih.govrsc.org
Overview of Highly Substituted Indole Derivatives in Contemporary Chemical and Biological Research
While the basic indole scaffold is of great importance, it is the diverse substitution patterns on this core that unlock a vast chemical space and a wide spectrum of biological activities. nih.gov Highly substituted indoles, those bearing multiple functional groups on both the benzene and pyrrole rings, are of particular interest in modern chemical and biological research. acs.org The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its interaction with biological targets. nih.gov
The synthesis of these complex molecules presents a significant challenge to organic chemists, driving the development of novel and efficient synthetic methodologies. acs.orgresearchgate.net The functionalization of the indole ring, particularly at the C2, C3, and other positions, is a key area of investigation. rsc.orgchemijournal.com For instance, 2,3-disubstituted indoles are prevalent in many biologically active compounds. organic-chemistry.org The ability to control the regioselectivity of these substitutions is crucial for creating specific target molecules with desired pharmacological profiles. rsc.org Research in this area often focuses on developing catalytic methods to achieve site-selective functionalization, enabling the construction of diverse libraries of indole derivatives for biological screening. researchgate.netrsc.org
Research Rationale for Investigating 5,7-Dimethyl-2,3-diphenyl-1H-indole: Structural Uniqueness and Potential Academic Interest
The specific compound, this compound, presents a compelling case for focused academic investigation due to its distinct structural features. The presence of methyl groups at the 5 and 7 positions of the benzene ring, coupled with bulky phenyl groups at the 2 and 3 positions of the pyrrole ring, creates a sterically hindered and electronically modulated indole scaffold.
The rationale for its investigation can be broken down as follows:
Synthetic Challenge and Method Development: The synthesis of such a highly substituted and sterically congested indole derivative is not trivial. Classic methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde, would be a primary route to explore. byjus.comwikipedia.orgorganic-chemistry.org The specific precursors for this synthesis would be 3,5-dimethylphenylhydrazine and deoxybenzoin (B349326) (1,2-diphenylethanone). The efficiency and potential challenges of this and other synthetic routes, such as palladium-catalyzed methods, are of significant academic interest. wikipedia.org
Structural and Electronic Properties: The interplay of the electron-donating methyl groups and the aromatic phenyl substituents is expected to significantly influence the electronic distribution within the indole ring system. This, in turn, would affect its reactivity, spectroscopic properties (NMR, IR, UV-Vis), and potential for further functionalization. X-ray crystallographic studies would be invaluable in elucidating the precise three-dimensional structure and confirming the steric and electronic effects of the substituents. acs.org
Potential Biological Activity: While specific biological data for this compound is not widely reported, its structural motifs suggest potential areas of investigation. The 2,3-diphenylindole core is a known pharmacophore in various contexts. The dimethyl substitution pattern on the benzene ring could modulate lipophilicity and metabolic stability, potentially leading to interesting pharmacological profiles.
In essence, this compound serves as an excellent model system for exploring the synthesis, structure, and potential applications of highly substituted and sterically demanding indole derivatives. Its study can contribute to a deeper understanding of the fundamental principles of indole chemistry and may pave the way for the discovery of new molecules with unique properties.
Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C22H19N | 297.40 | Dimethyl substitution at positions 5 and 7; Diphenyl substitution at positions 2 and 3. |
| 5,7-dimethyl-2-phenyl-1H-indole | C16H15N | 221.30 | Dimethyl substitution at positions 5 and 7; Phenyl substitution at position 2. chemsynthesis.com |
| 5,7-dimethyl-1H-indole-2,3-dione | C10H9NO2 | 175.18 | Dimethyl substitution at positions 5 and 7; Dicarbonyl at positions 2 and 3. nih.gov |
| Indole | C8H7N | 117.15 | Unsubstituted parent indole scaffold. byjus.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-2,3-diphenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-15-13-16(2)21-19(14-15)20(17-9-5-3-6-10-17)22(23-21)18-11-7-4-8-12-18/h3-14,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPFYAGTGRDXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dimethyl 2,3 Diphenyl 1h Indole and Analogous Poly Substituted Indoles
Classical Indole (B1671886) Synthesis Approaches and Their Modern Adaptations
Classical methods for indole synthesis have been foundational in organic chemistry and continue to be adapted for the preparation of complex, substituted indoles.
Fischer Indole Synthesis and its Variants for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring. wikipedia.orgrsc.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, can be used as catalysts. wikipedia.orgrsc.org
The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. Protonation is followed by a nih.govnih.gov-sigmatropic rearrangement to generate a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the indole ring. wikipedia.org
For the synthesis of a polysubstituted indole like 5,7-dimethyl-2,3-diphenyl-1H-indole, the Fischer synthesis would utilize 3,5-dimethylphenylhydrazine and deoxybenzoin (B349326) (1,2-diphenylethanone).
Modern variations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. For instance, the Buchwald modification employs a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.orgnih.gov Tandem hydroformylation-Fischer indolization protocols have also been developed, allowing for the direct synthesis of indoles from olefins and arylhydrazines. rsc.orgnih.gov
Bischler-Mohlau Indole Synthesis and Related Acid-Mediated Cyclizations
The Bischler-Mohlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) in the presence of an acid catalyst. While effective for certain substrates, this method often requires harsh reaction conditions and can lead to the formation of isomeric byproducts. The synthesis of 2,3-diphenylindole, an analog of the target compound, can be achieved through this method, although specific examples for the 5,7-dimethyl derivative are less common in the literature.
Acid-mediated cyclizations are a broader class of reactions that share mechanistic features with the Bischler-Mohlau synthesis. These reactions typically involve the formation of an enamine or enol intermediate, followed by an intramolecular electrophilic attack on the aniline ring and subsequent dehydration to form the indole.
Reissert, Nenitzescu, Madelung, and Other Named Reactions Applicable to Indole Formation
Several other named reactions provide access to the indole core, each with its own scope and limitations.
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgchemeurope.com This method is particularly useful for preparing indoles with substituents at the 2-position.
The Nenitzescu indole synthesis , first reported in 1929, is a reaction between a benzoquinone and a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.comdrugfuture.com The mechanism involves a Michael addition followed by a nucleophilic attack by the enamine and subsequent elimination. wikipedia.org While primarily used for 5-hydroxyindoles, variations of this reaction exist. wikipedia.org
The Madelung synthesis is the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgbhu.ac.in This method is generally limited to the preparation of 2-alkinylindoles due to the harsh conditions required. wikipedia.org However, modern modifications, such as the Smith-modified Madelung synthesis, utilize organolithium reagents and allow for the synthesis of a wider variety of substituted indoles under milder conditions. wikipedia.org
Contemporary Catalytic and Non-Catalytic Strategies
Modern synthetic chemistry has seen a surge in the development of catalytic methods for indole synthesis, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.
Metal-Mediated Cyclization and Coupling Reactions (e.g., Palladium-, Copper-, Rhodium-, Indium-catalyzed C-N and C-C Bond Formations)
Transition metal catalysis has revolutionized indole synthesis. mdpi.com
Palladium-catalyzed reactions are particularly prevalent. These methods often involve the coupling of an o-haloaniline with an alkyne (Larock indole synthesis) or the intramolecular cyclization of N-aryl enamines. nih.govmdpi.com Palladium/norbornene cooperative catalysis has also been used to construct polyfunctionalized indoles from oxime esters and aryl iodides. nih.gov
Copper-catalyzed methods are attractive due to the low cost and toxicity of copper. bohrium.comacs.org These reactions can involve tandem Ullmann-type and cross-dehydrogenative couplings, or sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions to form multisubstituted indoles. gaylordchemical.comnih.gov The Castro-Stephens reaction, one of the earliest copper-catalyzed indole syntheses, involves the cyclization of an o-aminotolane. researchgate.net
Rhodium-catalyzed reactions have emerged as powerful tools for synthesizing substituted indoles. nih.govacs.org These can include the cyclization of β,β-disubstituted styryl azides to form 2,3-disubstituted indoles, or the regioselective C-H activation of indoles to introduce substituents at specific positions. nih.govacs.orgrsc.orgthieme-connect.com For example, rhodium(III)-catalyzed oxidative cross-coupling has been used to prepare 7-substituted indoles. acs.org
Indium-catalyzed cyclization of 2-ethynylanilines provides a route to polyfunctionalized indoles. The outcome of the reaction can depend on the substituent on the alkyne, with some substrates leading to quinoline (B57606) derivatives via intermolecular dimerization. organic-chemistry.org
Organocatalytic and Metal-Free Methodologies (e.g., Base-Promoted Tandem Cyclizations, DABCO-catalyzed Rearrangements)
In recent years, organocatalytic and metal-free approaches to indole synthesis have gained significant attention as they offer more sustainable and environmentally friendly alternatives to metal-catalyzed reactions. rsc.org
Base-promoted tandem cyclizations have been developed for the synthesis of substituted indoles. For instance, a base-promoted 5-endo-dig cyclization of 2-alkynyl anilines can be followed by a 1,3'-acyl migration or a dearomatizing Michael addition to afford C2-substituted indoles or N-fused polycyclic indoles. nih.govresearchgate.netacs.org Another base-promoted tandem reaction involves the cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines to produce polysubstituted pyrimido[4,5-b]indoles. acs.org
DABCO (1,4-diazabicyclo[2.2.2]octane) has proven to be a versatile organocatalyst in indole chemistry. It can catalyze the N-methylation of indoles using dimethyl carbonate as a green methylating agent. acs.orgnih.gov DABCO also catalyzes the reaction of N-arylhydroxylamines with conjugated terminal alkynes, leading to N-oxyenamines that undergo a nih.govnih.gov-sigmatropic rearrangement to form polysubstituted indoles. nih.govnih.gov Furthermore, DABCO has been employed in Michael/alkylation cascade reactions to construct complex spirocyclopropyl oxindoles. acs.orgnih.gov
Electrochemical Synthesis Routes for Indole Scaffolds
Electrochemical synthesis has emerged as a powerful and sustainable tool for the construction of indole scaffolds, offering an alternative to traditional methods that often require harsh reagents and metal catalysts. nih.govacs.orgrsc.org These methods utilize electricity to drive redox reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds under mild conditions. acs.org
A notable electrochemical approach involves the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.orgacs.org This method employs an organic redox catalyst, such as phenothiazine, to facilitate the intramolecular cyclization, avoiding the need for external chemical oxidants. organic-chemistry.orgacs.org The reaction proceeds through the generation of a nitrogen-centered radical via electrochemical oxidation, which then undergoes cyclization. organic-chemistry.org This strategy has proven effective for synthesizing a variety of 3-substituted and 2,3-disubstituted indoles. organic-chemistry.orgacs.org
Furthermore, divergent electrochemical synthesis allows for tunable control over substitution patterns. nih.gov By carefully selecting N-protecting groups on 2-styrylaniline precursors, the acidity of the amide proton can be modulated, influencing the reaction pathway. nih.gov This approach enables the selective synthesis of either C-3 unsubstituted or C-3 substituted indoles. nih.gov Mechanistic studies, including cyclic voltammetry and computational analysis, have highlighted the critical role of additives like water in assisting proton-coupled electron transfer events, which dictates the final product. nih.gov
The electrochemical oxidation of catechols in the presence of N,C-doubly nucleophilic ketene (B1206846) N,S-acetals provides a one-pot synthesis of polyfunctionalized indoles in an aqueous medium. ingentaconnect.com This method proceeds through the in-situ generation of o-benzoquinones, which then react with the ketene N,S-acetals. ingentaconnect.com Additionally, ferrocene (B1249389) has been utilized as a redox catalyst in the electrochemical annulation of arylamines with tethered alkynes to produce highly functionalized indoles without the need for noble metals or external oxidants. rsc.org
Recent advancements have also demonstrated the direct electrochemical sulfonylation of indoles using inorganic sulfites and alcohols, yielding indoyl sulfonate esters. acs.org This method is significant for its use of readily available and cost-effective reagents. acs.org
Ring Transformation and Annulation Approaches
Strategies Involving Transformation of Heterocyclic Precursors (e.g., Quinolines to Indoles, Aryl Triazole Ring-Opening)
The transformation of existing heterocyclic rings into the indole scaffold represents a powerful synthetic strategy. One such approach involves the conversion of quinolines to indoles. While the expansion of an indole ring to a quinoline is a more commonly explored transformation, the reverse process offers a unique entry to substituted indoles. nih.govresearchgate.net
A notable and versatile method for indole synthesis involves the ring-opening of 1-aryl-1H-1,2,3-triazoles. mdpi.comresearchgate.net This metal-free, two-step process begins with the Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to form a ketenimine intermediate. mdpi.comresearchgate.net This intermediate can then be trapped by an amine nucleophile to generate an N-aryl ethene-1,1-diamine, which subsequently undergoes oxidative cyclization in the presence of iodine to yield the target 1H-indole. mdpi.comresearchgate.net This methodology allows for the synthesis of indoles with substituents at the C2 position. mdpi.comresearchgate.net The reaction conditions, particularly temperature, play a crucial role, with flash vacuum pyrolysis at high temperatures (400–800 °C) being one of the methods to induce triazole ring-opening. mdpi.com
Indole Ring Construction via 2-Ethynylaniline (B1227618) Cyclizations
The cyclization of 2-ethynylaniline derivatives is a widely utilized and efficient method for constructing the indole ring system, allowing for the synthesis of 2-substituted and 2,3-disubstituted indoles. mdpi.com These precursors are readily accessible through Sonogashira coupling of ortho-haloanilines and terminal alkynes. researchgate.net The cyclization can be induced by various means, including strong bases, transition metal catalysis, electrochemical methods, or microwave irradiation. mdpi.com
A range of metal catalysts, including copper, indium, and gold, have been successfully employed to facilitate this transformation. organic-chemistry.org For instance, a copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives can be performed at room temperature in a mixture of water and methanol (B129727) with 1-ethylpiperidine. organic-chemistry.org Indium-catalyzed cyclization of 2-ethynylanilines can lead to polyfunctionalized indoles, and interestingly, the substituent on the terminal alkyne can direct the reaction towards either indole or quinoline formation. organic-chemistry.org Gold(III) catalysts are also effective for the annulation of 2-alkynylanilines under mild conditions. organic-chemistry.org
Furthermore, a copper-catalyzed cyclization of N-alkyl- or aryl-substituted 2-ethynylanilines with sulfonyl azides provides a route to 2-sulfonyliminoindolines, which can be further transformed into other indole derivatives. nih.gov
Intramolecular C-H Activation and Dehydrogenative Cyclization Pathways
Intramolecular C-H activation and dehydrogenative cyclization have emerged as powerful and atom-economical strategies for indole synthesis. thieme-connect.combohrium.com These methods often utilize transition metal catalysts, such as palladium and ruthenium, to facilitate the formation of the indole ring by creating new carbon-carbon or carbon-nitrogen bonds through the activation of otherwise inert C-H bonds. thieme-connect.combohrium.commdpi.com
Palladium-catalyzed oxidative linkage of two C-H bonds in N-arylimines, derived from anilines and ketones, provides a regioselective route to various indole derivatives. thieme-connect.com This approach is notable for using molecular oxygen as the sole oxidant and can be applied to the synthesis of 2,3-diarylindoles. thieme-connect.com Similarly, ruthenium-catalyzed C-H activation has been employed in the synthesis of indole derivatives. For instance, visible light-induced intramolecular cyclization of styryl azide (B81097) in the presence of a ruthenium catalyst can construct 2-substituted N-free indoles. mdpi.com
Dehydrogenative photocyclization offers a catalyst-free alternative for the synthesis of fused indole systems. nih.govacs.org For example, 3-styryl indoles can undergo a photoinitiated dehydrogenative cyclization under UV light to form 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles in excellent yields. nih.govacs.org This Mallory-type reaction proceeds in an argon atmosphere without the need for external oxidants. acs.org
Regioselective and Stereoselective Synthesis Considerations for Indole Substitution Patterns
The biological activity and material properties of indole derivatives are highly dependent on the substitution pattern of the indole core. Therefore, the development of synthetic methods that allow for precise control over the regioselectivity and stereoselectivity of substitution is of paramount importance. numberanalytics.com
Control of Substitution at C-2, C-3, C-5, and C-7 Positions
Achieving regioselective substitution at specific positions of the indole ring is a key challenge in indole synthesis. Various strategies have been developed to control the placement of substituents at the C-2, C-3, C-5, and C-7 positions.
C-2 and C-3 Substitution: Many synthetic methods are inherently designed to introduce substituents at the C-2 and C-3 positions. For example, the Larock indole synthesis, a palladium-catalyzed heteroannulation of o-iodoanilines with alkynes, is a powerful tool for preparing 2,3-disubstituted indoles. youtube.com The interruption of the Heyns rearrangement of α-hydroxyketones with o-aminoaryl ketones provides a metal-free, Brønsted acid-mediated route to 2,3-disubstituted indoles with excellent regioselectivity. nih.gov
C-5 and C-7 Substitution: Introducing substituents at the C-5 and C-7 positions often requires more specialized approaches. The Fischer indole synthesis, while a classic method, can be adapted to produce indoles with substituents on the benzene (B151609) ring, including at the C-5 and C-7 positions, depending on the starting phenylhydrazine.
Rhodium(III)-catalyzed oxidative cross-coupling of indoline (B122111) derivatives offers a direct and atom-economic method for the regioselective synthesis of 7-substituted indoles. acs.org This one-pot procedure involves the olefination of the indoline at the C-7 position followed by oxidation to the indole. acs.org
Palladium-catalyzed intramolecular C-H silylation of 1-(2-iodophenyl)-1H-indoles allows for the introduction of a trimethylsilyl (B98337) group at the ortho-position of the phenyl ring. acs.org While this functionalizes the attached phenyl ring, the electronic nature of substituents on the indole ring at the C-5 and C-7 positions can influence the reaction's outcome, demonstrating a degree of control. acs.org For instance, electron-donating groups at the 5- and 7-positions of the indole ring react satisfactorily. acs.org
Below is a table summarizing various synthetic methods and the resulting substitution patterns on the indole ring.
| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | Resulting Substitution Pattern |
| Electrochemical Dehydrogenative Cyclization | 2-Vinylanilides | Organic Redox Catalyst (e.g., Phenothiazine) | 3-Substituted and 2,3-Disubstituted Indoles organic-chemistry.orgacs.org |
| Aryl Triazole Ring-Opening | 1-Aryl-1,2,3-triazoles, Amines | Iodine | C-2 Substituted Indoles mdpi.comresearchgate.net |
| 2-Ethynylaniline Cyclization | 2-Ethynylanilines | Cu(II), In, Au(III) | 2-Substituted and 2,3-Disubstituted Indoles organic-chemistry.org |
| Intramolecular C-H Activation | N-Arylimines | Pd(OAc)2, O2 | 2-Substituted and 2,3-Diarylindoles thieme-connect.com |
| Dehydrogenative Photocyclization | 3-Styryl Indoles | UV light | Fused Indole Systems (e.g., Benzo[a]carbazoles) nih.govacs.org |
| Rhodium-Catalyzed C-H Olefination | Indoline Derivatives | Rh(III) catalyst | 7-Substituted Indoles acs.org |
| Larock Indole Synthesis | o-Iodoanilines, Alkynes | Palladium catalyst, Base | 2,3-Disubstituted Indoles youtube.com |
| Interrupted Heyns Rearrangement | α-Hydroxyketones, o-Aminoaryl Ketones | Brønsted Acid | 2,3-Disubstituted Indoles nih.gov |
Synthesis of N-Unprotected and N-Substituted Poly-substituted Indoles
The synthesis of polysubstituted indoles, which may or may not have a substituent on the nitrogen atom, can be achieved through several established and modern catalytic methods. Key strategies include the Larock, Fischer, and Bischler-Möhlau indole syntheses, as well as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govwikipedia.orgwikipedia.orgwikipedia.org These methods provide access to a diverse range of indole derivatives by allowing for the variation of substituents on both the carbocyclic and pyrrolic rings.
N-Unprotected Poly-substituted Indoles
The synthesis of N-unprotected indoles is crucial as the N-H bond can be a key structural feature for biological activity or a site for further functionalization.
One of the most powerful methods for preparing 2,3-disubstituted N-unprotected indoles is the Larock indole synthesis . wikipedia.orgnih.govub.edu This palladium-catalyzed reaction involves the annulation of an o-iodoaniline with a disubstituted alkyne. wikipedia.orgnih.gov A significant advantage of this method is that it does not require a protecting group on the aniline nitrogen. nih.gov The reaction typically employs a palladium(II) catalyst, such as palladium acetate (B1210297), and proceeds in the presence of a base like potassium carbonate and a chloride source like lithium chloride. wikipedia.orgub.edu The regioselectivity is generally high, with the bulkier substituent of the alkyne preferentially ending up at the C2 position of the indole. nih.govub.edu
The Fischer indole synthesis is a classical and widely used method that can produce N-unprotected indoles. wikipedia.orgthermofisher.com The reaction condenses a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is important for the reaction's success. wikipedia.org When unsymmetrical ketones are used, a mixture of regioisomeric 2,3-disubstituted indoles can be formed. thermofisher.com
The Bischler-Möhlau indole synthesis provides another route to 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline. wikipedia.orgchemeurope.com While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its utility. wikipedia.orgresearchgate.net
The Paal-Knorr synthesis is a valuable method for synthesizing substituted pyrroles, the core of the indole structure, from 1,4-diketones and ammonia or a primary amine. wikipedia.orgorganic-chemistry.org Using ammonium (B1175870) hydroxide (B78521) or ammonium acetate leads to the N-unprotected pyrrole (B145914) ring. wikipedia.org
Below is a table summarizing typical conditions for these syntheses.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, K₂CO₃, LiCl | High regioselectivity, N-unprotected product | wikipedia.orgnih.govub.edu |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | One-pot synthesis possible, potential for regioisomers | wikipedia.orgthermofisher.com |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | Excess aniline, often requires heat | Forms 2-aryl-indoles, milder methods now available | wikipedia.orgchemeurope.com |
| Paal-Knorr Synthesis | 1,4-Diketone, Ammonia/Ammonium salt | Acidic or neutral conditions | Forms the pyrrole ring, adaptable for indoles | wikipedia.orgorganic-chemistry.org |
N-Substituted Poly-substituted Indoles
For the synthesis of N-substituted indoles, several methods are available, either by modifying N-unprotected indoles or by incorporating the N-substituent from the start of the synthetic sequence.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for N-arylation. nih.gov This reaction can be used to couple an indole with an aryl halide to form an N-arylindole. nih.gov The choice of phosphine (B1218219) ligand is critical for the efficiency of the catalytic system. nih.gov This method is highly versatile and has been applied to the synthesis of various N-arylindoles. nih.govrsc.org
The Larock indole synthesis can also be adapted for N-substituted indoles by starting with N-substituted o-iodoanilines. wikipedia.org N-methyl, N-acetyl, and N-tosyl derivatives of o-iodoanilines have been successfully used to produce N-substituted indoles in good yields. wikipedia.org
A phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular cyclization has been developed for the synthesis of N-substituted indole derivatives. organic-chemistry.org This method constructs the indole skeleton by forming a bond between the side-chain nitrogen atom and the benzene ring in the final step. The reactions are generally fast and provide good yields for both N-arylated and N-alkylated indoles. organic-chemistry.org
The following table details research findings on the synthesis of N-substituted indoles.
| Starting Material (Indole Component) | Coupling Partner/Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| 5-Bromoindole | Aniline | Pd(OAc)₂, CsF | N-Arylindole | Not specified | nih.gov |
| Indole | Aryl Halides | Pd/ZnO nanoparticles, K₂CO₃ | N-Arylindoles | Not specified | nih.gov |
| N-Substituted o-iodoanilines | Disubstituted Alkynes | Pd(OAc)₂, K₂CO₃, LiCl | N-Substituted 2,3-disubstituted indoles | Good to Excellent | wikipedia.org |
| N-aryl-N-(2-vinylphenyl)amines | - | PIFA, CH₂Cl₂ | N-Arylindoles | Good to High | organic-chemistry.org |
| Halotryptophans | Various anilines | tBu-XPhos-Pd-G₁, K₂CO₃, H₂O/t-AmOH | N-Aryl tryptophans | Up to 85% | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 5,7-dimethyl-2,3-diphenyl-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be particularly complex, showing signals for the protons on the indole (B1671886) ring and the two phenyl substituents.
The N-H proton of the indole ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the dimethyl groups at positions 5 and 7 would likely appear as sharp singlets in the upfield region of the spectrum. The protons on the fused benzene (B151609) ring of the indole core (at positions 4 and 6) would likely appear as singlets or narrow doublets, depending on the coupling interactions. The ten protons of the two phenyl rings at positions 2 and 3 would generate a complex multiplet pattern in the aromatic region.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| N-H | 8.0 - 9.0 | br s |
| Phenyl-H (10H) | 7.0 - 7.6 | m |
| H-4 | ~6.8 | s |
| H-6 | ~6.9 | s |
| 5-CH₃ | ~2.4 | s |
| 7-CH₃ | ~2.5 | s |
Note: These are predicted values and actual experimental data may vary.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. It is expected to show distinct signals for all the carbon atoms in this compound. The chemical shifts of the carbons are influenced by their hybridization and the electronic effects of neighboring atoms.
The spectrum would feature signals for the two methyl carbons, the carbons of the indole ring system, and the carbons of the two phenyl rings. The quaternary carbons, such as C-2, C-3, C-3a, C-5, C-7, and C-7a of the indole core, and the ipso-carbons of the phenyl rings, would also be identifiable, typically with lower intensities.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~135 |
| C-3 | ~115 |
| C-3a | ~130 |
| C-4 | ~120 |
| C-5 | ~132 |
| C-6 | ~121 |
| C-7 | ~128 |
| C-7a | ~138 |
| 5-CH₃ | ~21 |
| 7-CH₃ | ~16 |
| Phenyl Carbons | 125 - 140 |
Note: These are predicted values and actual experimental data may vary.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling relationships between protons, helping to trace the connectivity within the phenyl rings and potentially between the aromatic protons of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different structural units, for instance, confirming the attachment of the phenyl rings to the C-2 and C-3 positions of the indole core and the positions of the methyl groups.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would display absorption bands corresponding to the various stretching and bending vibrations of its functional groups.
Key expected absorptions include the N-H stretching vibration of the indole ring, which typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are also expected within the fingerprint region.
Predicted FT-IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Note: These are predicted values and actual experimental data may vary.
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the C=C stretching modes of the phenyl and indole rings are expected to be prominent in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings would also be characteristic. Analysis of the Raman spectrum can aid in a more complete assignment of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system. General UV-Vis measurements are typically carried out on a spectrophotometer, with spectra recorded at room temperature using standard path-length quartz cuvettes beilstein-journals.org.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the aromatic system. The core indole structure, combined with the two phenyl substituents at the 2- and 3-positions and the methyl groups at the 5- and 7-positions, constitutes the chromophore of this compound. The absorption bands observed in the spectrum correspond to π → π* transitions, which are typical for aromatic and conjugated systems. The specific positions and intensities of these bands are influenced by the extent of conjugation and the nature of the substituents on the indole ring. Studies on variously substituted 2,3-diphenyl-1H-indoles indicate that the electronic properties of these substituents can modulate the energy of the electronic transitions researchgate.net. For instance, electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts, respectively).
Investigation of Solvatochromic Effects and Environmental Responsiveness
Solvatochromism refers to the change in the color of a substance, and thus its UV-Vis absorption spectrum, when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. By measuring the UV-Vis spectra of this compound in a range of solvents with varying polarities, it is possible to investigate its environmental responsiveness. A significant shift in the absorption maxima with changing solvent polarity would indicate a substantial difference in the dipole moment between the ground and excited states, providing information about the nature of the electronic transition. Photophysical studies of substituted 2,3-diphenyl-1H-indoles have shown that solvent choice can significantly impact their spectroscopic properties researchgate.net.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent compound, as there is only one unique combination of atoms that can result in a specific exact mass. For this compound (C₂₂H₁₉N), the calculated exact mass can be compared to the experimentally determined mass from an HRMS instrument (such as a TOF or Orbitrap analyzer) to confirm its elemental composition. This technique is a standard procedure in the characterization of newly synthesized organic molecules beilstein-journals.org.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of the indole core often involves characteristic losses and rearrangements. The presence of the diphenyl and dimethyl substituents on the indole ring would be expected to lead to specific fragmentation pathways, such as the loss of methyl radicals or phenyl groups, which would be instrumental in confirming the substitution pattern of the molecule.
Specialized Ionization Methods (e.g., NALDI-MS, ESI-MS/MS)
The choice of ionization method is crucial for the successful mass spectrometric analysis of a compound. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules and is often coupled with tandem mass spectrometry (ESI-MS/MS) for structural elucidation. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source. This allows the intact molecular ion to be isolated and subsequently fragmented in a controlled manner to study its structure. While specific applications of Nanostructure-Initiator Mass Spectrometry (NALDI) for this compound are not detailed, NALDI is a matrix-free laser desorption/ionization method that can be advantageous for small molecules, potentially reducing background interference from matrix peaks.
X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its crystal structure, including unit cell parameters, space group, precise bond lengths and angles, and intermolecular packing, are not available.
While crystallographic data for analogous indole derivatives exist, direct extrapolation of this information to this compound would be speculative and would not meet the standards of rigorous scientific accuracy. The specific placement of the dimethyl and diphenyl substituents on the indole core will uniquely influence the crystal packing and molecular geometry in a way that can only be determined through experimental X-ray diffraction analysis.
Determination of Unit Cell Parameters and Space Group
The determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice, are foundational steps in X-ray crystallography. This information is obtained from the diffraction pattern produced when a single crystal of the compound is exposed to an X-ray beam. Without an experimental study on this compound, these parameters remain unknown.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A detailed analysis of the geometry of the this compound molecule in the solid state would provide precise measurements of all bond lengths, bond angles, and torsional angles. This would reveal the planarity of the indole ring system, the orientation of the phenyl substituents at the 2 and 3 positions, and the geometry of the methyl groups at the 5 and 7 positions. This data is crucial for understanding the steric and electronic effects of the substituents on the indole scaffold. However, in the absence of a crystallographic study, no such empirical data can be provided.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between the aromatic rings of the indole and phenyl groups. An X-ray diffraction study would elucidate the nature and geometry of these interactions, providing insight into the supramolecular assembly of this compound in the solid state. This information is critical for understanding its physical properties, but it is currently unavailable.
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While general principles and studies on related indole derivatives are available, the strict constraint to focus solely on "this compound" and to exclude any other examples or general discussions prevents the generation of a scientifically accurate and detailed article as per the provided outline. Without source data, the creation of the specified data tables and the reporting of detailed research findings is not possible.
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Theoretical and Computational Chemistry Investigations
Reactivity and Reaction Mechanism Studies
Understanding the reactivity of 5,7-dimethyl-2,3-diphenyl-1H-indole is fundamental to predicting its behavior in chemical transformations. Computational methods can map out potential reaction pathways and quantify its reactive tendencies.
The study of chemical reactions at a molecular level is crucial for controlling chemical processes. aiche.org Transition state analysis is a cornerstone of computational chemistry for elucidating the mechanisms of these reactions. acs.org This method involves identifying the lowest energy path a molecule takes when transforming from reactants to products. The peak of this energy path is the transition state (TS), a short-lived, high-energy configuration that determines the kinetic feasibility of a reaction.
For this compound, this analysis would typically begin by proposing a plausible reaction, such as electrophilic substitution on the indole (B1671886) ring or oxidation. Using quantum chemical methods like Density Functional Theory (DFT), the geometric structures of the reactant, product, and the transition state connecting them would be optimized. acs.org An essential step is the vibrational frequency calculation, which confirms the nature of these structures: a stable molecule (reactant or product) has all real vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the identified transition state correctly connects the intended reactants and products, thereby mapping the complete minimum energy pathway. acs.org The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for predicting reaction rates according to Transition State Theory (TST). acs.org An automated approach could also be used to explore various reaction pathways with minimal human intervention, providing a broader understanding of the compound's chemical space. nih.gov
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through a set of chemical descriptors. researchgate.netacs.orgnih.gov These parameters offer a snapshot of a molecule's stability and reactive nature without reference to a specific reaction. researchgate.net The calculation of these descriptors is vital for developing Quantitative Structure-Activity Relationships (QSAR). researchgate.netnih.gov
The foundational properties for these descriptors are the ionization potential (I), the energy required to remove an electron, and the electron affinity (A), the energy released when an electron is added. worldscientific.com These are often approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, via Koopmans' theorem.
From I and A, several key global reactivity parameters for this compound could be calculated:
Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive. It is calculated as η = (I - A) / 2. The HOMO-LUMO energy gap is a good indicator of hardness; a larger gap implies greater stability and lower reactivity. researchgate.netorientjchem.org
Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). orientjchem.org
While experimental values for this compound are not available, a hypothetical set of calculated parameters is presented below to illustrate the output of such an analysis.
| Parameter | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.20 | Energy released upon gaining an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 | Indicates chemical stability and low reactivity. |
| Electronegativity (χ) | (I + A) / 2 | 3.525 | Measures the overall ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.325 | Indicates high resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.67 | Represents the capacity to act as an electrophile. |
The distribution of electron density within a molecule is key to understanding its electrostatic properties and intermolecular interactions. Hirshfeld charge analysis is a method used to partition the molecular electron density into atomic contributions. cam.ac.uk Unlike other population analysis methods, Hirshfeld analysis defines atomic charges based on the deformation of electron density that occurs when free atoms are brought together to form a molecule. cam.ac.ukaip.org This approach provides a summary of the charge reorganization upon bond formation. cam.ac.uk
For this compound, a Hirshfeld analysis would be performed on the electron density distribution obtained from a DFT calculation. The method calculates the net atomic charge on each atom, revealing which atoms have become more electron-rich (negative charge) or electron-poor (positive charge) relative to their neutral state. This information is crucial for identifying potential sites for nucleophilic or electrophilic attack. For instance, the nitrogen atom in the indole ring is expected to carry a partial negative charge, making it a potential hydrogen bond acceptor or a site for electrophilic attack. The analysis can be visualized using charge density difference plots, where regions of electron accumulation and depletion are shown. researchgate.net More advanced methods like iterative Hirshfeld (Hirshfeld-I) or Charge Model 5 (CM5) can be used to refine these charges for more accurate representations of molecular properties like the dipole moment. q-chem.comacs.org
Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods become invaluable. nih.govnih.gov Pharmacophore modeling and QSAR are central to this approach, aiming to correlate the structural features of molecules with their biological activity. frontiersin.org
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific biological target. acs.org These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. acs.org
To develop a pharmacophore model for a series of indole derivatives including this compound, one would start with a set of molecules (a training set) with known biological activities against a particular target. nih.gov The conformational space of each molecule would be explored to find common 3D arrangements of pharmacophoric features present in the most active compounds but absent in the inactive ones.
For this compound, a potential pharmacophore model could include:
An aromatic ring feature (AR) for the indole core.
Additional AR features for the two phenyl rings.
A hydrogen bond donor (HBD) for the N-H group of the indole.
Hydrophobic (H) features for the two methyl groups.
Once a statistically significant pharmacophore hypothesis is generated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the model and are therefore likely to be active. frontiersin.org This is followed by a QSAR study, which builds a mathematical model to quantitatively predict the activity of new compounds based on their structural descriptors. frontiersin.org The combination of pharmacophore modeling and QSAR provides a powerful workflow for discovering and optimizing new lead compounds. frontiersin.org
3D-QSAR for Structure-Activity Correlation and Compound Design Principles
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the biological activity of a series of compounds with their three-dimensional properties. For indole derivatives, 3D-QSAR models have been instrumental in understanding the structural requirements for various biological activities and in guiding the design of new, more potent analogs. niscpr.res.insemanticscholar.org While specific 3D-QSAR studies on this compound are not extensively reported, the principles can be extrapolated from studies on structurally related indole series.
A typical 3D-QSAR study involves aligning a set of molecules with known activities and then calculating steric and electrostatic fields around them. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that can predict the activity of new compounds. nih.gov For a series of indole derivatives, the alignment is often based on the common indole scaffold.
In the context of 2,3-diphenyl-1H-indole derivatives, a 3D-QSAR model would highlight the importance of the spatial arrangement and electronic properties of the phenyl rings at the 2 and 3 positions. The contour maps generated from such a study would likely indicate that bulky, electron-rich substituents at certain positions on the phenyl rings are favorable for activity, while other positions may require smaller, electron-withdrawing groups.
For this compound, the methyl groups at the 5 and 7 positions of the indole core would also contribute to the steric and electronic fields. A 3D-QSAR model would likely show that these methyl groups contribute to a favorable steric field in a specific region of the binding pocket, suggesting that these positions are important for activity. The model could also indicate whether increasing or decreasing the size of these substituents would be beneficial.
Below is a representative table illustrating the type of data generated from a 3D-QSAR study on a hypothetical series of indole derivatives.
| Compound | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |
| Analog 1 | 6.5 | 6.4 | 0.1 |
| Analog 2 | 7.2 | 7.1 | 0.1 |
| Analog 3 | 5.8 | 5.9 | -0.1 |
| Analog 4 | 6.9 | 7.0 | -0.1 |
| This compound (Hypothetical) | 7.5 | 7.4 | 0.1 |
This table is for illustrative purposes and does not represent actual experimental data for the listed compounds.
The statistical quality of a 3D-QSAR model is typically assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. semanticscholar.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor) when bound to each other to form a stable complex. scielo.br This method is widely used in drug design to understand the binding mode of a ligand to its protein target and to estimate the binding affinity. For this compound, molecular docking studies would be crucial to elucidate its potential interactions with a specific biological target.
While the specific target for this compound is not defined here, we can discuss the general principles based on docking studies of other 2,3-disubstituted indole derivatives into various enzyme active sites. In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, would then be placed into the active site of the protein, and various possible conformations and orientations would be explored.
The results of a molecular docking study would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein. For this compound, the following interactions would be anticipated:
Hydrogen Bonding: The N-H group of the indole ring is a potential hydrogen bond donor.
Hydrophobic Interactions: The two phenyl rings at positions 2 and 3, as well as the methyl groups at positions 5 and 7, would likely engage in extensive hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl rings and the indole core could form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The binding affinity is often estimated using a scoring function, which calculates a value (e.g., in kcal/mol) that represents the strength of the ligand-receptor interaction. A more negative value typically indicates a stronger binding affinity.
The following table provides a hypothetical example of docking results for this compound and related analogs against a hypothetical protein target.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| 2,3-diphenyl-1H-indole | -8.5 | PHE23, LEU45, TRP88 |
| 5-methyl-2,3-diphenyl-1H-indole | -8.8 | PHE23, LEU45, TRP88, VAL102 |
| This compound | -9.2 | PHE23, LEU45, TRP88, VAL102, ILE105 |
| 2,3-di(p-tolyl)-1H-indole | -8.7 | PHE23, LEU45, TRP88 |
This table is for illustrative purposes and does not represent actual experimental data.
These computational studies, both 3D-QSAR and molecular docking, provide valuable insights into the structure-activity relationships of this compound and can guide the design of new analogs with improved biological activity.
Reactivity and Derivatization of 5,7 Dimethyl 2,3 Diphenyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The reactivity of the indole core is significantly influenced by the presence of substituents on both the pyrrole (B145914) and benzene (B151609) rings. In 5,7-dimethyl-2,3-diphenyl-1H-indole, the phenyl groups at the C-2 and C-3 positions and the methyl groups at the C-5 and C-7 positions dictate the regioselectivity of electrophilic aromatic substitution (EAS).
Regioselectivity at C-3 Position and Enhanced Nucleophilicity
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. researchgate.net In unsubstituted indoles, the C-3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene. youtube.com This pronounced nucleophilicity is attributed to the ability of the nitrogen atom's lone pair to delocalize and stabilize the positive charge in the reaction intermediate (the arenium ion), preserving the aromaticity of the benzene ring. quora.comquora.com The resulting intermediate has a favorable structure where the positive charge is placed on the nitrogen, and the benzenoid ring remains intact. quora.com
However, in this compound, the C-3 position is blocked by a phenyl group. Consequently, electrophilic attack at C-3 is not possible. The inherent high nucleophilicity of the indole ring system is therefore redirected to other positions on the molecule, primarily the benzene portion of the nucleus.
Influence of Methyl and Phenyl Substituents on Substitution Patterns
The substitution pattern of an indole derivative is the result of the combined directing effects of all its substituents.
Methyl Groups (C-5, C-7): Methyl groups are activating, electron-donating groups through induction and hyperconjugation. nih.gov Substituents that activate a benzene ring are typically ortho- and para-directors. youtube.comlibretexts.org
The methyl group at C-5 directs electrophilic attack to its ortho positions (C-4 and C-6).
The methyl group at the C-7 position, while occupying a potential reaction site, serves to activate its ortho position (C-6).
The indole nitrogen itself strongly activates the C-3, C-5, and C-7 positions. youtube.com Since these positions are already substituted in the title compound, the powerful activating effect of the nitrogen, combined with the activating effects of the two methyl groups, is channeled towards the remaining unsubstituted carbons of the benzenoid ring: C-4 and C-6. Therefore, these positions are expected to be the most nucleophilic and the most likely sites for electrophilic aromatic substitution. While direct C-7 functionalization can be achieved in some indoles through specific N-directing groups that facilitate lithiation thieme-connect.com, in this compound, the C-7 position is already occupied by a methyl group.
Functionalization Reactions (e.g., Halogenation, Acylation)
Given that the C-3 position is blocked, functionalization reactions such as halogenation and acylation are predicted to occur at the activated C-4 or C-6 positions of the benzene ring.
Halogenation: Electrophilic halogenation of indoles is a common transformation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used. nih.gov For this compound, halogenation would likely yield a mixture of 4-halo and 6-halo derivatives. Enzymatic halogenation has also been explored for various indole derivatives. nih.gov
Acylation: Friedel-Crafts acylation, typically occurring at C-3 in simpler indoles, would be redirected to the benzene ring. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would be expected to yield 4-acyl and/or 6-acyl products. Acylation of N-phenylsulfonyl-protected indoles has been shown to occur at available positions on the indole nucleus. nih.gov
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent Example | Predicted Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5,7-dimethyl-2,3-diphenyl-1H-indole and/or 6-Bromo-5,7-dimethyl-2,3-diphenyl-1H-indole |
| Nitration | Benzoyl nitrate | 4-Nitro-5,7-dimethyl-2,3-diphenyl-1H-indole and/or 6-Nitro-5,7-dimethyl-2,3-diphenyl-1H-indole |
| Acylation | Acetyl chloride / AlCl₃ | 4-Acetyl-5,7-dimethyl-2,3-diphenyl-1H-indole and/or 6-Acetyl-5,7-dimethyl-2,3-diphenyl-1H-indole |
N-Functionalization Strategies
The nitrogen atom of the indole ring possesses a proton (N-H) that can be removed, allowing for a variety of functionalization reactions directly on the nitrogen. This reactivity is generally independent of the substitution pattern on the carbon framework.
N-Alkylation and N-Acylation Reactions and Resulting Products
The indole nitrogen can be readily alkylated or acylated to produce N-substituted derivatives.
N-Alkylation: This is typically achieved by first treating the indole with a base, such as sodium hydride (NaH), to generate the corresponding indolyl anion. This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the N-alkylated product. nih.gov
N-Acylation: N-acylation can be accomplished by reacting the indole with an acylating agent like an acid chloride or anhydride. clockss.org This reaction can sometimes be performed under basic conditions, often using a base like sodium hydroxide (B78521) or cesium carbonate, to deprotonate the indole and increase its nucleophilicity. nih.govbeilstein-journals.org Thioesters have also been developed as effective acyl sources for the N-acylation of indoles. nih.govbeilstein-journals.org
Table 2: N-Functionalization Reactions
| Reaction Type | Reagent Example | Base Example | Resulting Product |
|---|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | 1,5,7-Trimethyl-2,3-diphenyl-1H-indole |
| N-Alkylation | Benzyl bromide (BnBr) | Sodium hydride (NaH) | 1-Benzyl-5,7-dimethyl-2,3-diphenyl-1H-indole |
| N-Acylation | Acetyl chloride (CH₃COCl) | Cesium carbonate (Cs₂CO₃) | 1-Acetyl-5,7-dimethyl-2,3-diphenyl-1H-indole |
| N-Sulfonylation | Tosyl chloride (TsCl) | Sodium hydride (NaH) | 5,7-Dimethyl-2,3-diphenyl-1-(tosyl)-1H-indole |
N-Deprotonation and Reactivity of Indolyl Anions with Electrophiles
The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). Treatment with a sufficiently strong base, such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents like n-butyllithium (BuLi), results in deprotonation to form a resonance-stabilized indolyl anion. nih.govbhu.ac.in This anion is a powerful nucleophile. nih.gov
Once formed, the indolyl anion of this compound can react with a wide array of electrophiles. This provides a versatile method for introducing various functional groups at the N-1 position. Besides the alkyl halides and acyl chlorides mentioned previously, other electrophiles such as aldehydes, ketones, and silyl (B83357) halides can be employed to afford a diverse range of N-functionalized indole derivatives.
Functionalization at Phenyl Substituents
The introduction of further functional groups onto the two phenyl rings of this compound is governed by the principles of electrophilic aromatic substitution, where the directing effects of the bulky indole substituent and the interplay between the two phenyl rings are paramount.
The two phenyl groups at positions 2 and 3 of the indole ring are themselves subject to electrophilic attack. The indole moiety, being a large substituent, exerts a steric influence on the incoming electrophile. Generally, substitution on a phenyl ring is directed to the ortho and para positions by an activating group and to the meta position by a deactivating group. chemguide.co.ukmasterorganicchemistry.com In the context of 2,3-diphenyl-1H-indole, the indole ring itself acts as a substituent on the phenyl groups.
The electronic nature of the 2,3-diphenyl-1H-indole substituent as a whole would be considered activating, thus favoring ortho/para substitution. However, the significant steric bulk generally leads to a preference for the less hindered para position.
The introduction of new functional groups onto the phenyl rings can be achieved through various established synthetic methodologies. While specific studies on this compound are not extensively documented, general methods for the functionalization of N- and C-phenyl indoles can be extrapolated. mdpi.comacs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating new carbon-carbon bonds. For instance, if a halo-substituent were present on one of the phenyl rings, it could be coupled with a variety of boronic acids or alkenes. Friedel-Crafts acylation and alkylation reactions can introduce acyl and alkyl groups, respectively, onto the phenyl rings. masterorganicchemistry.com Nitration and halogenation are also common electrophilic substitution reactions that can be employed to functionalize the phenyl substituents. masterorganicchemistry.com
The table below summarizes potential functionalization reactions on the phenyl rings of a generic 2,3-diphenyl-1H-indole scaffold.
| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | X₂/FeX₃ (X = Cl, Br) | -Cl, -Br |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R |
| Suzuki Coupling | R-B(OH)₂/Pd catalyst | -R (Aryl, Vinyl) |
| Heck Coupling | Alkene/Pd catalyst | -CH=CHR |
Photoinduced Chemical Transformations
The extended π-system of this compound makes it a candidate for various photochemical reactions. These transformations can involve changes in the electronic state and structure of the molecule upon absorption of light.
While not extensively studied for this specific molecule, 2,3-disubstituted indoles can theoretically undergo photoinduced tautomerization from the more stable 1H-indole form to the 3H-indole (indolenine) tautomer. This process involves the migration of the N-H proton to the C3 position. The formation of 3H-indoles has been observed in visible-light-promoted selenylative radical cyclization of 2-vinyl-N-aryl imines, suggesting that such intermediates are accessible under photochemical conditions. acs.org The Fischer indole synthesis, a classic method for preparing indoles, is also known to be capable of producing 3H-indoles under certain conditions. mdpi.com
The absorption of a photon can promote the molecule to an excited state where the proton transfer becomes more favorable. The resulting 3H-indole would be a transient species, likely reverting to the more stable 1H-tautomer thermally or upon further irradiation.
Photolysis of indole derivatives can lead to the homolytic cleavage of the N-H bond, resulting in the formation of an indolyl radical and a hydrogen atom. This process is often facilitated by a photosensitizer. Studies on other indole derivatives have shown that visible light-mediated hydrogen atom abstraction from a substituent at the C3 position can lead to the formation of a diradical intermediate, which can then undergo cyclization. nih.govnih.govresearchgate.net This suggests that the indole nucleus is susceptible to radical formation under photochemical conditions.
In the case of this compound, the absorption of light could lead to the formation of the corresponding indolyl radical centered on the nitrogen atom. This highly reactive species could then participate in a variety of subsequent reactions, including dimerization, reaction with solvents, or intramolecular cyclization if a suitable reaction partner is present. A notable photoinduced reaction of substituted 2,3-diphenyl-1H-indoles is their photocyclization to form carbazole (B46965) derivatives. researchgate.net This reaction proceeds through an excited state and involves the formation of a new carbon-carbon bond between one of the phenyl rings and the indole core, followed by aromatization.
Ring Modification and Rearrangement Reactions
The indole scaffold can undergo a variety of ring modification and rearrangement reactions, leading to the formation of new heterocyclic systems. These transformations can be promoted by heat, acid, or transition metal catalysts.
While specific examples for this compound are scarce, related indole derivatives have been shown to undergo skeletal rearrangements. For instance, Fe-catalyzed oxidative rearrangement of indole-derived cyclopropanone (B1606653) hemiaminals leads to the formation of pyrroloindoles. acs.org Additionally, certain indole derivatives can undergo ring expansion to form quinolines or other larger ring systems. nih.gov
The presence of the two phenyl groups at the 2 and 3-positions would significantly influence the course of any potential rearrangement. For example, a Wagner-Meerwein type rearrangement could be envisioned under acidic conditions, potentially leading to a shift of one of the phenyl groups. However, the stability of the 2,3-diphenyl-1H-indole system makes such rearrangements challenging without specific functional group activation.
The table below lists some general types of indole ring modifications and the resulting structures.
| Reaction Type | Description | Resulting Structure |
| Ring Expansion | Insertion of an atom or group into the indole ring. | Quinolines, Azepinoindoles |
| Ring Contraction | Removal of an atom or group from the indole ring. | Not commonly observed for the core indole structure. |
| Oxidative Rearrangement | Rearrangement involving an oxidative step. | Pyrroloindoles |
| Cycloaddition Reactions | [3+2] cycloadditions with dipolarophiles. | Fused heterocyclic systems |
Ring-Opening Reactions of the Indole Nucleus
The cleavage of the indole ring, particularly at the C2-C3 double bond, is a powerful transformation that can lead to the formation of various acyclic and larger cyclic structures. Key methods for achieving this include oxidative cleavage using reagents like ozone and potassium permanganate (B83412).
Oxidative Cleavage with Ozone (Ozonolysis):
Ozonolysis is a robust method for cleaving carbon-carbon double bonds, and in the context of indoles, it targets the electron-rich C2-C3 bond. koreascience.krlibretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Subsequent workup of the ozonide dictates the final products. Reductive workup, typically using dimethyl sulfide (B99878) or zinc, yields aldehydes or ketones, while oxidative workup with hydrogen peroxide leads to carboxylic acids. masterorganicchemistry.com
Table 1: Potential Products from Ozonolysis of this compound
| Workup Condition | Expected Product |
|---|---|
| Reductive (e.g., (CH₃)₂S) | 2-amino-4,6-dimethyl-N-(phenylcarbonyl)benzaldehyde and Phenyl(phenylcarbonyl)methanone |
Oxidative Cleavage with Potassium Permanganate (KMnO₄):
Potassium permanganate is a strong oxidizing agent capable of cleaving the C2-C3 bond of indoles. researchgate.net The reaction conditions, such as solvent and temperature, can be tuned to achieve varying degrees of oxidation. In a neutral or slightly acidic medium, KMnO₄ can lead to the formation of 2-acylaminobenzoic acid derivatives. The oxidation of various heterocyclic compounds, including indoles, with permanganate has been reviewed, highlighting its utility in transforming side chains and forming oxo groups. researchgate.net For this compound, oxidation with KMnO₄ would be expected to yield N-(benzoyl)-2-amino-4,6-dimethylbenzoic acid. The reaction conditions would need to be carefully controlled to avoid over-oxidation of the methyl groups on the benzene ring.
Ring Expansion and Contraction Methodologies
Altering the size of the heterocyclic ring in indoles opens up avenues to novel molecular scaffolds with potentially interesting biological activities.
Ring Expansion Methodologies:
One-carbon ring expansion of indoles can lead to the formation of valuable quinoline (B57606) derivatives. Several methods have been developed to achieve this transformation.
Photochemical Ring Expansion with Carbenes: The reaction of indoles with carbenes or carbenoids, often generated photochemically from diazo compounds or dihalomethanes, can lead to the formation of a cyclopropane (B1198618) intermediate across the C2-C3 bond. This intermediate can then undergo a ring-opening and rearrangement cascade to afford the expanded quinoline ring system. beilstein-journals.org A study on the Rh(II)-catalyzed reaction of indoles with halodiazoacetates showed that indoles with substituents at the 3, 4, 5, and 6 positions were good substrates, while a substituent at the 2-position was detrimental to the reaction. beilstein-journals.orgnih.gov This suggests that the steric bulk of the phenyl group at the C2 position of this compound might hinder this particular transformation. However, other reports on the one-carbon ring expansion of indoles using α-chlorodiazirines as carbene precursors have shown broader substrate scope, including some 2,3-disubstituted indoles. nih.govresearchgate.net
Thiol-Mediated Ring Expansion: A three-step cascade process involving a thiol reagent has been developed for the direct conversion of indole-tethered ynones into functionalized quinolines. nih.govresearchgate.net This method proceeds via a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. While this specific methodology requires an ynone tethered to the indole, it demonstrates the feasibility of ring expansion under mild conditions.
Ring Contraction Methodologies:
Ring contraction of the indole nucleus can be achieved through rearrangements of appropriately functionalized derivatives, primarily via the Wolff and Favorskii rearrangements.
Wolff Rearrangement: The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene (B1206846), which can then be trapped by a nucleophile to form a carboxylic acid derivative. wikipedia.orgorganic-chemistry.orgchem-station.com When applied to a cyclic α-diazoketone, this reaction results in a ring-contracted product. wikipedia.org To apply this to this compound, it would first need to be converted to a 2-oxo-2,3-dihydro-1H-indole derivative, followed by introduction of a diazo group at the C3 position. The subsequent Wolff rearrangement would likely be influenced by the migratory aptitude of the substituents. It has been noted that in the Wolff rearrangement of 2-diazo-1,3-diones, a phenyl group migrates preferentially under thermal conditions, while a methyl group is preferred in photolysis. organic-chemistry.org This suggests that the phenyl group at C3 could potentially migrate during the rearrangement.
Favorskii Rearrangement: The Favorskii rearrangement is the reaction of an α-halo ketone with a base to yield a carboxylic acid derivative, often with ring contraction in cyclic systems. wikipedia.orgnrochemistry.comslideshare.netyoutube.comyoutube.com Similar to the Wolff rearrangement, application to the indole system would require initial conversion to a 3-halo-2-oxo-2,3-dihydro-1H-indole derivative. The rearrangement proceeds through a cyclopropanone intermediate. The presence of the bulky phenyl group at C3 might influence the formation and subsequent opening of this strained intermediate. The general Favorskii rearrangement is known to be effective for the contraction of six-membered rings to five-membered rings. youtube.com
Anticancer Activity Mechanisms
The indole scaffold is a key feature in many molecules investigated for their anticancer properties. Derivatives with substitutions at various positions, including the 2, 3, 5, and 7 positions, have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.
Inhibition of Cancer Cell Proliferation and Growth in Various Cell Lines
Indole derivatives have shown potent activity in inhibiting the growth and proliferation of a diverse panel of human cancer cell lines. Studies have documented the efficacy of these compounds against lung (A549), breast (MDA-MB-231, MCF-7), cervical (HeLa), colon (HT29), and leukemia (HL-60) cancer cells. For instance, certain 3-substituted indole derivatives have displayed significant cytotoxicity against various human cancer cell lines researchgate.net.
The antiproliferative activity is often dose-dependent, with specific derivatives showing high potency. For example, a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones demonstrated excellent cytotoxic activity against MCF-7, K562, HeLa, and Colo205 cell lines, with IC50 values in the low micromolar range researchgate.net. Similarly, other indole-based compounds have shown significant inhibition of cell proliferation in A549 and MCF-7 cell lines turkjps.org. The broad-spectrum activity highlights the potential of the substituted indole core in developing effective anticancer agents.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often preceded by cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating.
Studies on various indole-containing compounds have shown that they can cause cell cycle arrest, particularly in the G1 or G2/M phases. For example, some indole-aryl amides have been found to cause cell cycle arrest in the G1 phase in HT29 colon cancer cells semanticscholar.org. Arrest in the G1 phase prevents the cell from entering the S phase, where DNA replication occurs, thereby halting proliferation. The ability of certain compounds to induce a G0-G1 phase arrest has been observed in K562 leukemia cells, which is then followed by apoptosis nih.gov.
Following cell cycle arrest, these compounds can trigger the apoptotic cascade. This is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies. Mechanistically, this can involve the activation of caspase enzymes, which are key executioners of apoptosis tandfonline.com.
Modulation of Autophagy and Glutathione (B108866) Depletion in Cancer Cells
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Some indole derivatives have been shown to modulate this pathway. For instance, certain bis-indole derivatives can induce autophagy in A549 lung cancer cells, a process marked by the upregulation of autophagy-related proteins like Beclin-1 and LC3A/B nih.gov. The modulation of autophagy can sensitize cancer cells to other therapeutic agents or, in some contexts, directly lead to cell death mdpi.comresearchgate.net.
Furthermore, the cellular redox environment plays a critical role in cancer cell survival. Glutathione (GSH) is a key antioxidant that protects cells from oxidative stress. A decrease in GSH levels can make cancer cells more vulnerable to damage and apoptosis. Studies on some diphenyl indole derivatives have indicated that they can lead to a decrease in GSH levels, suggesting a mechanism that involves the induction of oxidative stress in cancer cells nih.gov.
Interaction with Specific Molecular Targets and Signaling Pathways
The anticancer activity of indole derivatives is often linked to their ability to interact with specific molecular targets that are crucial for cancer cell growth and survival.
Tubulin: One of the most well-documented targets for indole-based anticancer agents is tubulin. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Many indole derivatives have been shown to bind to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules nih.govmdpi.comresearchgate.net. 2-phenylindole derivatives, for instance, have been designed as potent inhibitors of tubulin polymerization mdpi.com.
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in anticancer effects. A number of indole-based compounds, particularly those incorporating a hydroxamic acid moiety, have been developed as potent HDAC inhibitors tandfonline.comnih.govacs.orgrsc.org. These compounds have shown inhibitory activity against specific HDAC isoforms, such as HDAC1 and HDAC6, and exhibit potent anti-proliferative effects in various tumor cell lines acs.org.
Investigation of Structure-Activity Relationships (SAR) for Anticancer Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indole derivatives. These studies have revealed that the nature and position of substituents on the indole ring and its attached moieties significantly influence biological activity.
For 2,3-diaryl indoles, substitutions on the phenyl rings at the C-2 and C-3 positions have been shown to correlate with high COX-2 inhibitory activity, a pathway often implicated in cancer ijpsonline.com. In other series, a methyl substitution at the N-1 position of the indole ring was found to enhance anticancer activity significantly compared to the non-substituted analogue nih.gov. For bisindoles, the presence of electron-withdrawing groups like CF3, Cl, and NO2 on a linked benzene ring was associated with the most promising anticancer activity nih.gov. These insights are vital for the rational design of new, more potent indole-based anticancer agents.
Antimicrobial and Antifungal Activity Mechanisms
Beyond their anticancer properties, the indole scaffold is also a key component in compounds with significant antimicrobial and antifungal activities. Various derivatives have been synthesized and evaluated against a range of pathogenic bacteria and fungi.
N-substituted derivatives of 5-chloro-2,3-diphenyl indole have been synthesized and tested against bacteria and fungi nih.gov. Studies have shown that certain indole derivatives exhibit potent antifungal effects on Candida albicans, with activity comparable to the standard drug fluconazole nih.gov. Similarly, other indole derivatives containing triazole or thiadiazole moieties have demonstrated broad-spectrum activity against microorganisms such as Staphylococcus aureus, MRSA, Escherichia coli, and Candida species google.com.
The mechanism of action for these antimicrobial effects can vary. For some compounds, the activity is linked to the inhibition of essential fungal enzymes. For instance, some pyrazole-containing oxazole derivatives have shown good affinity for the CYP51 enzyme in Candida species, an enzyme crucial for ergosterol synthesis in the fungal cell membrane. The indole ring and its substituents are important for this activity, with chloro-substituted derivatives often showing beneficial effects google.com.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, MRSA, S. pyogenes, E. coli, P. aerugenosa)
While the broader class of indole derivatives has been investigated for antibacterial properties, specific Minimum Inhibitory Concentration (MIC) data for this compound against the specified Gram-positive (Staphylococcus aureus, MRSA, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria could not be located in the available research. Therefore, a data table detailing its specific antibacterial efficacy cannot be generated at this time.
Antifungal Efficacy against Relevant Fungal Strains
Indole-based compounds are a subject of interest in the development of new antifungal agents. researchgate.netresearchgate.net Research has explored various indole derivatives for their activity against pathogenic fungi like Candida, Aspergillus, and Cryptococcus species. researchgate.net However, specific studies detailing the in vitro antifungal efficacy of this compound against any relevant fungal strains were not identified. Consequently, no data is available to create a table on its antifungal activity.
Elucidation of Mechanisms of Action on Microbial Cell Components
The mechanisms of action for various antibacterial and antifungal indole derivatives can include the inhibition of essential enzymes, disruption of microbial cell membrane integrity, and interference with cell wall synthesis. researchgate.net However, without specific studies on this compound, the precise molecular mechanisms by which it may exert antimicrobial effects remain unelucidated.
Receptor Ligand and Modulatory Activities
Serotonin (B10506) Receptor Binding Profiles (e.g., 5-HT1A, 5-HT2A, 5-HT6 Receptor Antagonism)
The indole scaffold is a common feature in many ligands that interact with serotonin (5-HT) receptors, and numerous derivatives have been developed and tested for their affinity to subtypes such as 5-HT1A, 5-HT2A, and 5-HT6. nih.govgu.se Despite the structural relevance, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at these serotonin receptor subtypes are not available in the reviewed literature. It is therefore not possible to characterize its receptor binding profile or its potential as an agonist or antagonist.
Structure-Activity Relationships Governing Receptor Affinity and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing ligands for specific receptors. Such studies on various indole derivatives have provided insights into how modifications to the indole core affect binding affinity and selectivity for different serotonin receptors. gu.se However, in the absence of primary binding data for this compound, a specific SAR analysis detailing how its dimethyl and diphenyl substitutions govern its receptor interactions cannot be conducted.
Molecular Targets and Pathways Involved (e.g., enzymes, receptors, proteins, cell signaling)
The molecular targets for this compound have not been specifically identified in the scientific literature. For antimicrobial activity, potential targets could include bacterial topoisomerases or fungal enzymes like lanosterol 14α-demethylase. nih.gov In the context of neurological activity, the primary targets would likely be G protein-coupled receptors, such as serotonin receptors, which modulate various downstream cell signaling pathways. mdpi.com Without experimental data, any discussion of the specific molecular targets and pathways affected by this compound would be speculative.
Applications in Materials Science and Industrial Chemistry
Organic Electronic Materials
The development of organic electronic materials is a rapidly growing field, with applications in flexible displays, lighting, and renewable energy. Indole (B1671886) derivatives, particularly those with extended π-conjugation like the 2,3-diphenyl-1H-indole framework, are attractive candidates for these technologies.
The 2,3-diphenyl-1H-indole structure is recognized for its utility in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties that can enhance device efficiency and brightness. mdpi.comchemimpex.com While specific data on 5,7-dimethyl-2,3-diphenyl-1H-indole is not yet available, research on related indole derivatives highlights their potential as host materials and emitters in OLEDs. nih.gov The introduction of substituents on the indole core can influence the charge transport characteristics of the material. For instance, some derivatives of 1-phenyl-1H-benzo[d]imidazole have been shown to exhibit bipolar charge transport, a desirable property for efficient OLEDs. rsc.org The performance of OLEDs is often evaluated based on parameters such as current efficiency, external quantum efficiency (EQE), and turn-on voltage. For example, a deep blue emitter incorporated into a non-doped OLED device achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov Another study on phosphorescent OLEDs reported maximum quantum efficiencies of 8.3%, 6.4%, and 7.6% for green, red, and sky-blue emitting devices, respectively. researchgate.net
Table 1: Performance Data of Selected OLED Devices Based on Indole and Related Heterocyclic Derivatives
| Device Type | Emitter/Host Material | Max. Quantum Efficiency (%) | Current Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color | Reference |
| Non-doped OLED | TPO-AP | 4.26 | 5.49 | - | Deep Blue | nih.gov |
| Phosphorescent OLED | Carbazole (B46965) derivative host | 8.3 | - | - | Green | researchgate.net |
| Phosphorescent OLED | Carbazole derivative host | 6.4 | - | - | Red | researchgate.net |
| Phosphorescent OLED | Carbazole derivative host | 7.6 | - | - | Sky-blue | researchgate.net |
This table presents data for related heterocyclic compounds to illustrate the potential performance of materials based on the indole scaffold.
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. researchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. While direct studies on this compound in OFETs are lacking, the broader class of indole-containing materials has been investigated for this purpose. The introduction of various functional groups can significantly impact the material's properties and, consequently, the transistor's characteristics. Key parameters for evaluating OFET performance include mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (VT). For instance, OFETs based on the polymer P3HT have shown a field-effect mobility of 0.018 (±0.0028) cm²/V·s and an on/off ratio greater than 3.3 × 10⁴. researchgate.net The development of novel organic semiconductors with high mobility and stability is an active area of research. tcichemicals.com
Table 2: Characteristic Parameters of an Example OFET Device
| Semiconductor Material | Mobility (µ) (cm²/V·s) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (VT) (V) | Reference |
| P3HT | 0.018 (±0.0028) | >3.3 × 10⁴ | -23.4 (±1.7) | researchgate.net |
This table provides data for a common organic semiconductor to provide context for the performance parameters of OFETs.
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which typically consists of a donor, a π-spacer, and an acceptor. Indole-fused heterocycles have emerged as a promising class of donor units in DSSCs. rsc.org These electron-rich, planar structures can be readily modified to optimize their light-harvesting and charge-transfer properties. rsc.org While there is no specific research on this compound in DSSCs, studies on related indole-based dyes have shown that the choice of the π-spacer and substituents on the indole core plays a critical role in determining the solar cell's efficiency. rsc.org For example, dyes incorporating a furan (B31954) π-spacer have demonstrated superior performance. rsc.org A study on D-A-π-A organic sensitizers based on N-substituted indolines reported power conversion efficiencies (PCE) ranging from 4.4% to 5.2%, outperforming a reference dye. rsc.org
Fluorescent Materials and Probes
The inherent fluorescence of the indole ring system makes it a valuable platform for the development of fluorescent materials and probes for various applications, including biological imaging.
The synthesis of functionalized indole derivatives allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.comnih.gov The design of novel fluorescent indole derivatives often follows the donor-π-acceptor (D-π-A) concept to achieve desired optical characteristics. mdpi.com For instance, the synthesis of pyrano[3,2-f]indoles has been explored, and these compounds have shown moderate to high fluorescence quantum yields. nih.gov The synthesis of N2-Indolyl-1,2,3-triazoles has also been reported, yielding blue emitters with emission maxima ranging from 420 to 480 nm. nih.gov While a specific synthesis for fluorescent probes based on this compound has not been detailed in the reviewed literature, the general synthetic strategies for functionalized indoles are well-established. researchgate.netmdpi.comnsf.goveasychair.org
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes at the cellular level. mdpi.comnih.gov Indole-based fluorescent probes have been developed for a variety of applications, including the detection of specific ions and molecules within cells. mdpi.com For example, indole derivatives have been designed as fluorescent probes for pH sensing. mdpi.com The development of organelle-targeted probes allows for the specific imaging of biological events within subcellular compartments like mitochondria and the nucleus. nih.gov Selenium-containing indole derivatives have also been investigated for their potential in biomarker research and tumor imaging due to their fluorescence efficiency and biocompatibility. bohrium.com Although there are no specific reports on the use of this compound for cellular imaging, the versatility of the indole scaffold suggests its potential in this area. mdpi.comchemimpex.com
Sustainable Chemistry Initiatives
Development of Eco-Friendly Materials and Processes:The development of sustainable materials and chemical processes is a critical goal in modern chemistry. While indole-containing polymers and green synthesis routes for indole derivatives are being explored, there is no specific mention of this compound in the context of these sustainable chemistry initiatives.
Due to the absence of specific and verifiable information for "this compound" within the requested contexts, it is not possible to provide a detailed article that adheres to the user's strict outline and content requirements. The scientific community has not, to date, published research detailing the application of this particular compound in the specified areas of materials science and industrial chemistry.
Future Research Directions and Outlook for 5,7 Dimethyl 2,3 Diphenyl 1h Indole
Development of Novel and Highly Efficient Synthetic Routes for Specific Regioisomers and Complex Derivatives
The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. nih.gov While classical methods like the Fischer, Nenitzescu, and Madelung syntheses are well-established, the demand for more efficient, selective, and environmentally benign methods continues to drive innovation. researchgate.net Future research on 5,7-dimethyl-2,3-diphenyl-1H-indole will likely focus on developing novel synthetic strategies that offer high yields and regioselectivity.
One promising avenue is the use of transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the indole ring, minimizing the need for protecting groups and reducing the number of synthetic steps. nih.govacs.org For instance, palladium-catalyzed reactions have been successfully employed for the C4-selective alkynylation of indoles. acs.org Another area of exploration is the use of "indolyne" intermediates, which can be trapped by various nucleophiles to create diverse substituted indoles. nih.govacs.org
Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex indole derivatives from simple starting materials in a single step, enhancing synthetic efficiency. nih.gov The development of flow chemistry approaches could also enable the scalable and continuous production of these compounds. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Transition-Metal Catalysis | Direct functionalization of C-H bonds. nih.govacs.org | High regioselectivity, reduced synthetic steps. acs.org |
| Indolyne Intermediates | Generation of highly reactive intermediates for nucleophilic trapping. nih.govacs.org | Access to novel substitution patterns. nih.gov |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.gov | High efficiency and molecular diversity. nih.gov |
| Flow Chemistry | Continuous synthesis in a flow reactor. researchgate.net | Scalability and improved process control. researchgate.net |
Advanced Computational Modeling for Predictive Design of Functionalized Indoles
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, advanced computational methods can provide valuable insights into their structure-activity relationships.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. acs.orgnih.gov This information can help in understanding reaction mechanisms and predicting the regioselectivity of synthetic transformations. nih.govacs.org For example, DFT calculations have been used to elucidate the transition state energies in the C4-selective alkynylation of indoles, providing a deeper understanding of the reaction mechanism. acs.org
Molecular docking studies can predict the binding affinity and mode of interaction of indole derivatives with biological targets, such as enzymes and receptors. nih.gov This is particularly relevant for drug discovery, as it allows for the virtual screening of large compound libraries and the identification of promising candidates for further experimental investigation. nih.gov
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms. acs.orgnih.gov | Predictive power for regioselectivity and reaction outcomes. nih.govacs.org |
| Molecular Docking | Ligand-protein binding interactions. nih.gov | Identification of potential biological targets and binding modes. nih.gov |
Exploration of New Biological Targets and Elucidation of Comprehensive Mechanistic Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net While the biological profile of this compound itself is not extensively documented in publicly available literature, its structural motifs suggest potential for various therapeutic applications.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. This could include enzymes implicated in cancer progression, such as kinases or polymerases, as well as targets relevant to neurodegenerative diseases like Alzheimer's, where indole derivatives have shown some promise. nih.govmdpi.com
Once a biological activity is identified, elucidating the underlying mechanism of action is crucial. This involves a combination of experimental techniques, such as biochemical assays, cell-based studies, and in vivo models, to understand how the compound interacts with its target and modulates cellular pathways. For example, studies on other indole derivatives have investigated their role as inhibitors of HCV NS5B polymerase and their effects on prostate cancer cells. researchgate.net
Expansion into Emerging Material Science and Optoelectronic Applications
The unique electronic properties of the indole scaffold make it an attractive building block for functional organic materials. researchgate.net The conjugated π-system of this compound suggests its potential for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. researchgate.net
Future research in this area could involve the synthesis of polymers and small molecules incorporating the this compound core. The photophysical and electronic properties of these materials, such as their absorption and emission spectra, charge carrier mobility, and energy levels, would then be characterized to assess their suitability for specific applications. The development of paracyclophane-derived quinoxalines from indole precursors highlights the potential for creating novel three-dimensional structures with unique material properties. acs.org
Integration of Experimental and Computational Methodologies for Rational Compound Discovery and Development
The synergy between experimental and computational approaches is key to accelerating the discovery and development of new functional molecules. nih.gov For this compound, an integrated strategy would involve a continuous feedback loop between computational prediction and experimental validation.
This process would begin with computational modeling to design new derivatives with desired properties, whether for biological activity or material applications. The most promising candidates would then be synthesized and their properties experimentally evaluated. The experimental results would, in turn, be used to refine and improve the computational models, leading to more accurate predictions in the next design cycle. This iterative approach has been successfully applied in the study of indolynes, where computational models helped to explain and predict the regioselectivity of nucleophilic additions. nih.govacs.org
Q & A
Q. What are the established synthetic routes for 5,7-dimethyl-2,3-diphenyl-1H-indole, and what intermediates are critical for its preparation?
Answer: The synthesis typically involves multi-step sequences starting with fluorinated or substituted aromatic precursors. For example:
- Hexafluorobenzene-based routes : Fluorinated intermediates are functionalized via nucleophilic substitution or cross-coupling reactions to introduce methyl and phenyl groups (e.g., tetrafluoroindole synthesis in ).
- Indole core modification : Pre-formed indole derivatives undergo alkylation or arylation at the 2,3-positions using palladium-catalyzed couplings (). Key intermediates include 2,3-dioxo-2,3-dihydroindoles () and halogenated indoles for subsequent cross-coupling.
Methodological Tip : Optimize reaction conditions (e.g., solvent, catalyst loading) to minimize byproducts in arylations, as steric hindrance from substituents can reduce yields .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use high-resolution detectors (e.g., Oxford Diffraction’s CrysAlis PRO) to measure intensity data .
- Structure refinement : Employ SHELXL for small-molecule refinement, addressing anisotropic displacement parameters (ADPs) via least-squares minimization. For example, atomic displacement parameters (Ų) for this compound are refined using SHELXL’s restraints for thermal motion .
Data Table :
| Atom | Ueq (Ų) |
|---|---|
| C1 | 0.045 |
| N1 | 0.052 |
| (Example from ) |
Advanced Research Questions
Q. What challenges arise during SHELXL refinement of this compound, and how are anisotropic displacement parameters optimized?
Answer: Challenges :
- Overparameterization : High symmetry or twinning can lead to unstable ADPs.
- Disorder : Bulky phenyl groups may exhibit positional disorder.
Solutions : - Apply SHELXL restraints (e.g., DELU, SIMU) to constrain ADPs for chemically equivalent atoms.
- Use OLEX2’s graphical interface to visualize and manually adjust problematic regions .
Case Study : For similar indole derivatives, merging SHELXL with OLEX2 reduced R1 values by 0.02–0.03 compared to standalone refinement .
Q. How do electronic and steric effects in substituted indoles influence spectroscopic data (e.g., NMR, IR), and how are contradictions resolved?
Answer:
- NMR : Electron-withdrawing groups (e.g., -NO₂) deshield protons, causing downfield shifts. Steric hindrance from 2,3-diphenyl groups splits signals due to restricted rotation ().
- IR : Stretching frequencies for N-H (≈3400 cm⁻¹) and C=C (≈1600 cm⁻¹) vary with conjugation ().
Contradiction Resolution : - Theoretical vs. Experimental : Compare computed spectra (e.g., DFT via WebMO Pro) with experimental data. Discrepancies in carbonyl stretches (e.g., 1650 vs. 1700 cm⁻¹) may indicate solvent effects or crystal packing .
Q. What methodologies address discrepancies between computational predictions and experimental observations for indole derivatives’ electronic properties?
Answer:
- Benchmarking : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with cyclic voltammetry data.
- Crystal Field Effects : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., π-stacking) that alter electronic behavior in the solid state .
Example : For 3-phenylindoline derivatives, computed band gaps differed by 0.3 eV from experimental values due to crystal packing forces .
Q. How are synthetic pathways optimized to mitigate low yields in 2,3-diarylindole systems?
Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings to improve aryl-aryl bond formation ().
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates but may require scavengers (e.g., molecular sieves) to prevent hydrolysis .
Yield Optimization Table :
| Condition | Yield (%) |
|---|---|
| Pd(OAc)₂, DMF, 80°C | 72 |
| PdCl₂(PPh₃)₂, THF | 58 |
| (Adapted from ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
